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Compound of Interest

Compound Name: Oteseconazole

Cat. No.: B609789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of oteseconazole, a novel selective fungal cytochrome P450 enzyme

51 (CYP51) inhibitor, in various animal models. The data presented herein is crucial for

understanding the preclinical profile of this promising antifungal agent.

Pharmacokinetics: A Comparative Analysis
Oteseconazole has demonstrated favorable pharmacokinetic properties in multiple animal

species, characterized by good oral absorption and a long half-life. The following tables

summarize the key quantitative PK parameters observed in mice, rats, and dogs.

Table 1: Single-Dose Oral Pharmacokinetic Parameters
of Oteseconazole in Animal Models
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Parameter Mouse Rat Dog

Dose 5 mg/kg 150 mg Data Not Available

Cmax Data Not Available 44.864 ng/mL[1] Data Not Available

Tmax Data Not Available ~10 hours[1] Data Not Available

AUC0-t Data Not Available 1386 ng-hr/mL[1] Data Not Available

Oral Bioavailability

(%)
73%[1][2] Data Not Available

43% (fasted), 132%

(fed)

Plasma Protein

Binding (%)
97.6%[2] 99.5%[2] 99.4%[2]

Half-life (t1/2) >48 hours[1][2] Data Not Available Data Not Available

Note: The 150 mg dose in rats, as reported in the source, is unusually high and may represent

a specific formulation or study design. Further context from the original study is needed for a

complete interpretation.

Pharmacodynamics: In Vivo Efficacy
Oteseconazole has shown significant in vivo efficacy in a murine model of vulvovaginal

candidiasis (VVC).

Table 2: In Vivo Efficacy of Oteseconazole in a Murine
Model of VVC

Animal Model Pathogen
Dosing
Regimen

Outcome Reference

Mouse

Candida albicans

(fluconazole-

sensitive and -

resistant strains)

4 mg/kg, single

oral dose

Significantly

reduced fungal

burden at 1 and

4 days post-

treatment

compared to

placebo.[1]

[1]
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Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical studies.

The following sections describe the key experimental protocols for the pharmacokinetic and

pharmacodynamic evaluation of oteseconazole.

Pharmacokinetic Study in Wistar Rats: Detailed
Methodology
A study was conducted to determine the pharmacokinetic profile of oteseconazole in male

Wistar rats (180-220 g).[1]

Animal Husbandry:

Animals were housed in ventilated enclosures with adequate access to food and water for

seven days prior to the experiment.[1]

Rats were fasted overnight before dosing.[1]

Dosing and Sample Collection:

A single 150 mg dose of oteseconazole was administered orally via capsule to a group of

six rats.[1]

Blood samples (0.5 mL) were collected at 1, 2, 5, 10, 15, 20, 25, and 30 hours post-dose.[1]

A pre-dose blood sample was also collected to serve as a baseline.[1]

Blood was collected in K2 EDTA-containing tubes.[1]

Sample Processing and Analysis:

Plasma was separated by centrifugation and stored at -70°C until analysis.[1]

Oteseconazole concentrations in plasma were quantified using a validated Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]
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Chromatography: Phenyl column with a mobile phase of acetonitrile and 0.1% formic acid

in water (30:70 v/v) at a flow rate of 1.0 mL/min.[1]

Mass Spectrometry: Electrospray ionization in positive mode (ESI+).[1]

Pharmacokinetic parameters were calculated using non-compartmental analysis.[1]

Murine Model of Vulvovaginal Candidiasis: A
Representative Protocol
The following is a generalized protocol for a murine VVC model, based on established

methodologies, to evaluate the efficacy of oteseconazole.

Animal Model and Infection:

Female BALB/c mice are typically used.

Pseudoestrus is induced by subcutaneous administration of estradiol valerate.

Mice are inoculated intravaginally with a suspension of Candida albicans.

Treatment Regimen:

Oteseconazole is administered orally at a specified dose (e.g., 4 mg/kg) in a suitable vehicle

(e.g., 20% Cremophor EL).[1][3]

A control group receives the vehicle alone.

Treatment is initiated at a defined time point post-infection (e.g., 24 hours).

Efficacy Assessment:

At selected time points (e.g., 1 and 4 days post-treatment), vaginal fungal burden is

quantified.[1][2]

This is typically done by vaginal lavage and plating of serial dilutions on appropriate growth

media to determine colony-forming units (CFU).
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Statistical analysis is performed to compare the fungal burden between the oteseconazole-

treated and control groups.

Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Oteseconazole's primary mechanism of action is the inhibition of fungal lanosterol 14α-

demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This disruption

of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell

death.
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Caption: Oteseconazole inhibits CYP51, blocking ergosterol synthesis.

Experimental Workflow: Rat Pharmacokinetic Study
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The following diagram illustrates the key steps in the pharmacokinetic study of oteseconazole
in Wistar rats.

Animal Phase Analytical Phase

Acclimatization Fasting Oral Dosing (150 mg) Serial Blood Sampling Plasma Separation LC-MS/MS Analysis Data Analysis PK Parameters (Cmax, AUC)

Click to download full resolution via product page

Caption: Workflow for determining Oteseconazole's pharmacokinetics in rats.

Logical Relationship: Preclinical Evaluation to Clinical
Development
This diagram outlines the logical progression from preclinical animal model studies to the

clinical development of oteseconazole.
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Caption: Progression from preclinical studies to clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26124165/
https://pubmed.ncbi.nlm.nih.gov/26124165/
https://www.tandfonline.com/doi/full/10.2217/fmb-2021-0173
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4538529/
https://www.benchchem.com/product/b609789#pharmacokinetics-and-pharmacodynamics-of-oteseconazole-in-animal-models
https://www.benchchem.com/product/b609789#pharmacokinetics-and-pharmacodynamics-of-oteseconazole-in-animal-models
https://www.benchchem.com/product/b609789#pharmacokinetics-and-pharmacodynamics-of-oteseconazole-in-animal-models
https://www.benchchem.com/product/b609789#pharmacokinetics-and-pharmacodynamics-of-oteseconazole-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609789?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

